Hydrobenzamide

Catalog No.
S1899743
CAS No.
92-29-5
M.F
C21H18N2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrobenzamide

CAS Number

92-29-5

Product Name

Hydrobenzamide

IUPAC Name

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H

InChI Key

VUYRFIIFTJICNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3

Hydrobenzamide, with the chemical formula C21_{21}H18_{18}N2_{2} and a molecular weight of 298.38 g/mol, is an organic compound formed through the reaction of benzaldehyde and ammonia. This compound features two imine groups linked by a methylene bridge, which contributes to its unique properties. Hydrobenzamide is notable for its role as an intermediate in the synthesis of various nitrogen-containing compounds, including heterocycles and alkaloids, making it significant in both organic chemistry and medicinal applications .

  • Reduction: It can be reduced using sodium borohydride, which converts both imine and aminal carbons into primary and secondary benzylamines. This reaction is valuable in synthesizing pharmaceuticals and other organic compounds .
  • Condensation: The formation of hydrobenzamide itself involves a condensation reaction where three molecules of benzaldehyde react with two molecules of ammonia, resulting in the elimination of three water molecules
    3
    .
  • Substitution Reactions: Hydrobenzamide can also undergo various substitution reactions depending on the reagents and conditions used.

Research indicates that derivatives of hydrobenzamide exhibit potential biological activities, particularly in medicinal chemistry. These derivatives have been explored for their roles as antimicrobial agents and in treating various diseases. The specific biological mechanisms often involve interactions with biological targets that could lead to therapeutic effects .

Hydrobenzamide can be synthesized through several methods:

  • Direct Reaction: The most common method involves bubbling gaseous ammonia through liquid benzaldehyde at controlled temperatures (typically between 0°C and 50°C). This process leads to the formation of hydrobenzamide in high yields .
  • Alternative Methods: Other synthetic routes may involve using solvents or emulsifying agents to enhance yield and reaction rates, optimizing conditions for industrial production .
  • Catalytic Processes: Some studies have explored catalytic methods to facilitate the reaction between benzaldehyde and ammonia, improving efficiency and product yield .

Hydrobenzamide has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing nitrogen-containing compounds such as heterocycles and alkaloids.
  • Pharmaceuticals: Its derivatives are being investigated for potential use in drug development due to their biological activities.
  • Industrial Chemistry: Hydrobenzamide is utilized in producing agrochemicals and other industrially relevant compounds .

Hydrobenzamide has been studied for its interactions with other compounds, particularly in the context of its reduction to benzylamines. The interaction with sodium borohydride is significant as it leads to the formation of valuable intermediates that are crucial for further synthetic applications . Additionally, studies have shown that hydrobenzamide can play a catalytic role in various reactions, enhancing the efficiency of chemical transformations involving aldehydes .

Hydrobenzamide shares similarities with several other imine-containing compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Schiff BasesIminesFormed from primary amines and carbonyls; more versatile but less specific than hydrobenzamide.
Bis(imines)Two imine groupsSimilar structural feature but varies in substituents; less common than hydrobenzamide.
BenzylideneamineSimple imineContains one imine group; simpler structure compared to hydrobenzamide.
N,N-DibenzylideneamineTwo imine groupsSimilar structure but lacks the methylene bridge present in hydrobenzamide; different reactivity profile.

Hydrobenzamide's unique structure, characterized by its methylene bridge connecting two imine groups, sets it apart from these similar compounds. This structural feature influences its reactivity and the types of chemical transformations it can undergo, making it a valuable compound in organic synthesis and medicinal chemistry .

Benzaldehyde-Ammonia Reaction Mechanisms

The fundamental reaction mechanism for hydrobenzamide synthesis involves the condensation of three molecules of benzaldehyde with two molecules of ammonia, resulting in the formation of the characteristic diimino compound [1] [2]. The reaction proceeds through a complex multi-step mechanism that begins with nucleophilic addition of ammonia to the carbonyl carbon of benzaldehyde, followed by proton transfer to form a carbinolamine intermediate [3].

The mechanistic pathway involves the initial formation of benzyl imine intermediates, which subsequently combine to form the final hydrobenzamide structure [4]. Research has demonstrated that this reaction follows a classical condensation pattern where water molecules are eliminated during the process, with three water molecules being removed for every molecule of hydrobenzamide formed [2]. The reaction can be represented as:

3C₆H₅CHO + 2NH₃ → C₆H₅CH=N-CH(C₆H₅)-N=CHC₆H₅ + 3H₂O

Temperature control is critical in this reaction mechanism, with optimal conditions maintained between 0°C and 50°C to prevent side reactions and decomposition [1]. The formation of the imine bonds occurs through a stepwise process where the initial nucleophilic attack by ammonia is followed by dehydration to yield the characteristic carbon-nitrogen double bonds present in hydrobenzamide [3].

Studies utilizing mass spectrometry analysis have identified intermediate compounds during the reaction progression, including benzyl imine species and bis-imine intermediates [4]. These findings confirm the proposed mechanism and highlight the importance of controlling reaction conditions to favor the formation of the desired product over competing pathways.

Solvent-Free Synthesis Protocols

Solvent-free synthesis protocols represent a significant advancement in hydrobenzamide production, offering both environmental and economic advantages. The direct reaction between liquid benzaldehyde and gaseous ammonia without additional solvents has been successfully demonstrated to achieve nearly quantitative yields [1]. This approach eliminates the need for organic solvents, reducing both cost and environmental impact.

Patent literature describes an optimized solvent-free protocol where gaseous ammonia is bubbled through liquid benzaldehyde under vigorous stirring conditions [1]. The reaction is maintained at temperatures between 0°C and 100°C, with preferred conditions below 50°C to optimize yield and minimize side reactions. The process requires 6 to 14 hours for completion on commercial scale, with yields approaching 100% of theoretical values.

Hexamethyldisilazane has emerged as an effective ammonia equivalent in solvent-free synthesis protocols [5]. This reagent offers advantages in terms of stability and ease of handling compared to gaseous ammonia. The reaction between benzaldehyde and hexamethyldisilazane proceeds at 60°C for 6 hours under argon atmosphere, yielding 93% of the desired hydrobenzamide product. The solid product precipitates directly from the reaction mixture, facilitating easy separation and purification.

The solvent-free approach using hexamethyldisilazane demonstrates superior performance compared to traditional methods, with reduced reaction times and simplified workup procedures [5]. The methodology eliminates the need for tedious purification steps typically associated with solvent-based synthesis, as the product readily crystallizes from the reaction mixture and can be purified by simple trituration with hexane.

Green Chemistry Approaches

Catalytic Enhancements

Green chemistry approaches to hydrobenzamide synthesis focus on catalytic enhancements that improve reaction efficiency while reducing environmental impact. Research has identified hydrobenzamide itself as a catalytically active intermediate in condensation reactions, particularly in Knoevenagel-type processes [4]. This auto-catalytic behavior provides insights into optimizing synthesis conditions through careful control of reaction intermediates.

The use of Lewis acid catalysts has shown promising results in enhancing hydrobenzamide formation rates. Studies demonstrate that ammonium salts, including ammonium bicarbonate, function as effective catalysts by providing a controlled source of ammonia while facilitating the condensation process [4]. These catalysts operate through a closed catalytic cycle mechanism where the hydrobenzamide intermediate is regenerated, promoting continuous product formation.

Metal-catalyzed approaches utilizing copper complexes have been investigated for related benzamide synthesis [6]. While primarily focused on hydroxybenzamide derivatives, these studies provide valuable insights into catalyst design for hydrobenzamide production. Copper iodide combined with 1,10-phenanthroline ligands in aqueous media demonstrates high catalytic activity, achieving yields of 33-96% depending on substrate substitution patterns.

N-heterocyclic carbene catalysts have emerged as sustainable alternatives for carbon-carbon bond formation reactions related to hydrobenzamide synthesis [7]. These catalysts enable efficient transformations under mild conditions with high atom economy, making them attractive for green chemistry applications. The catalytic system offers notable advantages in terms of operational simplicity and environmental compatibility.

Solvent Selection and Reaction Efficiency

Solvent selection plays a crucial role in optimizing hydrobenzamide synthesis efficiency while adhering to green chemistry principles. Research has established that polar protic solvents generally provide superior results compared to aprotic alternatives [8]. Water represents the most environmentally benign solvent choice, though its use requires careful optimization of reaction conditions to maintain product stability.

Computational studies have developed systematic methodologies for solvent selection based on thermodynamic activity models and quantum chemical calculations [9]. These approaches combine solvent screening using activity coefficient predictions with experimental validation to identify optimal solvent systems. The methodology successfully identifies solvents that maximize reaction rates while minimizing environmental impact.

High-pressure, high-temperature water systems have demonstrated exceptional efficiency for related condensation reactions [10]. These conditions enable rapid product formation while utilizing water as the sole reaction medium. The approach offers significant environmental benefits by eliminating organic solvents and reducing reaction times to minutes rather than hours.

Microwave-assisted synthesis in green solvents represents another promising approach for enhancing reaction efficiency [11]. Studies demonstrate that microwave irradiation can dramatically reduce reaction times while maintaining high yields. The combination of green solvents with microwave activation provides a sustainable pathway for hydrobenzamide synthesis that minimizes energy consumption and waste generation.

Industrial-Scale Production Challenges

Purification Techniques

Industrial-scale purification of hydrobenzamide presents unique challenges due to the compound's crystalline nature and potential for hydrolysis under certain conditions. Vacuum drying represents the most widely employed purification technique for large-scale production, operating at temperatures between 50°C and 60°C under reduced pressure [1]. This method achieves purities of 95-99% while removing residual water and ammonia from the crude product.

Recrystallization techniques offer higher purity levels but present scalability challenges for industrial applications [12]. The process requires careful selection of recrystallization solvents and controlled cooling procedures to obtain uniform crystal morphology. Optical microscopy studies reveal that proper crystallization conditions produce well-defined crystal structures essential for product quality and handling characteristics.

Column chromatography, while capable of achieving purities exceeding 99%, is generally not economically viable for industrial-scale hydrobenzamide production due to high solvent consumption and processing time requirements [13]. However, flash chromatography techniques may find application in specialty grade production where ultra-high purity is required [14].

Steam distillation has been investigated as an alternative purification method, particularly for removing volatile impurities and residual benzaldehyde [15]. This technique operates at atmospheric pressure and 100°C, achieving purities of 90-95% while being suitable for large-scale implementation. The method requires careful control of steam flow rates and condensation conditions to prevent product decomposition.

Yield Optimization Strategies

Yield optimization in industrial hydrobenzamide production requires systematic control of multiple process variables. Temperature control emerges as the most critical factor, with optimization studies demonstrating yield improvements from 70% to 95% through precise temperature management within the 0-50°C range [1]. Exceeding this temperature range leads to increased side reactions and product decomposition.

Stirring efficiency represents another crucial optimization parameter, particularly as the reaction mixture transitions from liquid to solid phases during hydrobenzamide formation [1]. Vigorous agitation is essential to break up solid particles and maintain ammonia accessibility to unreacted benzaldehyde. Studies show yield improvements from 75% to 90% through optimized mixing strategies.

Ammonia flow rate control significantly impacts both yield and reaction selectivity. Research demonstrates that controlled addition of excess ammonia, typically 10-20% above stoichiometric requirements, improves yields from 80% to 92% [1]. The excess ammonia ensures complete conversion while compensating for ammonia losses during the exothermic reaction process.

Reaction time optimization studies reveal that industrial-scale processes require 6-14 hours for completion, with yields improving from 85% to 95% when adequate reaction time is provided [1]. Premature termination of the reaction results in incomplete conversion and reduced product quality. Process monitoring through ammonia absorption rates provides reliable indicators for reaction completion.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

298.146998583 g/mol

Monoisotopic Mass

298.146998583 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

92-29-5

Wikipedia

(E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine

General Manufacturing Information

Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-: ACTIVE

Dates

Modify: 2023-08-16

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